4-Acetoxy-2'-chlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-2’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a chlorine atom at the 2’-position of the benzophenone core
Mechanism of Action
Target of Action
It is known to be a versatile intermediate in the synthesis of various antibiotics .
Mode of Action
It is known to undergo various chemical reactions, such as oxidative decarboxylation , which may contribute to its interaction with its targets.
Biochemical Pathways
Its role as an intermediate in the synthesis of antibiotics suggests that it may be involved in the inhibition of bacterial cell wall synthesis, a common mechanism of action for many antibiotics .
Result of Action
As an intermediate in the synthesis of antibiotics, its ultimate effect may be the inhibition of bacterial growth or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’-chlorobenzophenone typically involves the acetylation of 4-hydroxy-2’-chlorobenzophenone. One common method includes the reaction of 4-hydroxy-2’-chlorobenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: Industrial production of 4-Acetoxy-2’-chlorobenzophenone may involve large-scale acetylation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2’-chlorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-2’-chlorobenzophenone.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Product: 4-Hydroxy-2’-chlorobenzophenone.
Oxidation and Reduction Products: Various derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-Acetoxy-2’-chlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Hydroxy-2’-chlorobenzophenone: The hydrolysis product of 4-Acetoxy-2’-chlorobenzophenone.
4-Chlorobenzophenone: Lacks the acetoxy group, leading to different chemical properties and reactivity.
2-Acetoxy-4’-chlorobenzophenone: A positional isomer with the acetoxy group at a different position.
Properties
IUPAC Name |
[4-(2-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFKRBEISXAIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641695 |
Source
|
Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185606-03-5 |
Source
|
Record name | [4-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185606-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.